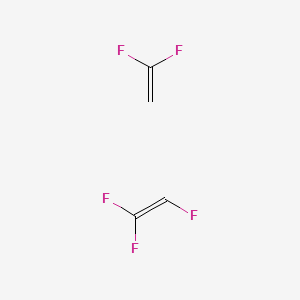

1,1-Difluoroethene;1,1,2-trifluoroethene

Übersicht

Vorbereitungsmethoden

Solvene®300/P300 is synthesized through the copolymerization of vinylidene fluoride (VDF) and trifluoroethylene (TrFE). The typical composition is 70 mol% VDF and 30 mol% TrFE . The polymerization process involves the use of radical initiators under controlled temperature and pressure conditions to achieve the desired molecular weight and properties . Industrial production methods include classic extrusion and various printing techniques on different substrates, such as flexible plastic films or paper .

Analyse Chemischer Reaktionen

Solvene®300/P300 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.

Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Solvene®300/P300 has a wide range of scientific research applications, including:

Wirkmechanismus

Solvene®300/P300 exerts its effects through its inherent piezoelectric, pyroelectric, and ferroelectric properties . These properties enable the compound to convert mechanical energy into electrical energy and vice versa. The molecular targets and pathways involved include the alignment of dipoles within the polymer matrix, which generates an electric field in response to mechanical stress .

Vergleich Mit ähnlichen Verbindungen

Solvene®300/P300 is unique due to its combination of piezoelectric, pyroelectric, and ferroelectric properties. Similar compounds include:

Poly(vinylidene fluoride) (PVDF): Known for its piezoelectric properties but lacks the combined properties of Solvene®300/P300.

Poly(vinylidene fluoride-co-hexafluoropropylene): Another fluoropolymer with different mechanical and electrical properties.

Solvene®300/P300 stands out due to its versatility and wide range of applications in various fields .

Biologische Aktivität

1,1-Difluoroethene (also known as vinylidene fluoride, VDF) and 1,1,2-trifluoroethene are fluorinated alkenes with significant industrial applications and potential biological effects. Understanding their biological activity is crucial for assessing their safety and environmental impact.

- Chemical Formula : CHF

- CAS Numbers :

- 1,1-Difluoroethene: 75-38-7

- 1,1,2-Trifluoroethene: Not specified but related to VDF.

Toxicological Studies

Genotoxicity :

- Studies indicate that 1,1-difluoroethene exhibits some genotoxic activity in bacterial assays; however, it was negative in in vitro chromosomal aberration tests. This suggests a potential for mutagenicity that requires further investigation .

Metabolism :

- Research shows that VDF is metabolized by hepatic cytochrome P450 enzymes. After exposure to concentrations of 500 ppm for 8 hours, rats exhaled acetone, indicating partial metabolism to fluoroacetate. Metabolism appears to saturate at higher concentrations (e.g., 100 ppm), with a maximum rate () of 1.1 µM/hr/kg noted .

Acute Toxicity :

- Inhalation studies reveal that the lethal concentration (LC50) for rats and mice exceeds 200,000 ppm after one hour of exposure. Behavioral changes were observed in mice at lower concentrations, but no significant pathological changes were noted in organ systems .

Long-term Exposure

Long-term studies involving exposure to VDF at concentrations up to 10,000 ppm over two years showed no structural or functional adverse effects on the kidneys or reproductive systems in rats. Notably, a slight degeneration of the vomeronasal organ was observed at higher concentrations but was reversible after a recovery period .

Case Study: Chronic Exposure in Rodents

A study conducted over a 13-week period involved exposing CD1 mice to varying concentrations (0, 1000, 7000, and 40,000 ppm) of VDF. The results indicated:

- Increased Locomotor Activity : Noted particularly in mid-study but declined later.

- Sensitivity to Touch : Observed in high-dose males.

- No Significant Pathological Changes : Despite some subjective clinical symptoms .

Comparative Toxicity Data

| Compound | CAS Number | LC50 (ppm) | Genotoxicity | Major Metabolites |

|---|---|---|---|---|

| 1,1-Difluoroethene | 75-38-7 | >200,000 (acute) | Positive in bacteria | Fluoroacetate |

| 1,1,2-Trifluoroethene | N/A | Not specified | Not extensively studied | Not specified |

Environmental Impact

The defluorination pathways of these compounds have been studied as part of broader environmental assessments. For instance, reactions involving magnesium reagents have been shown to effectively defluorinate HFCs to form compounds like 1,1-difluoroethene under specific conditions. This highlights the potential for these compounds to contribute to environmental fluorine dynamics and necessitates further exploration of their ecological impacts .

Eigenschaften

IUPAC Name |

1,1-difluoroethene;1,1,2-trifluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3.C2H2F2/c3-1-2(4)5;1-2(3)4/h1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOFNXVVMRAGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)F.C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183169 | |

| Record name | Vinylidene fluoride-trifluoroethylene copolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28960-88-5 | |

| Record name | P(VDF-TrFE) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28960-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylidene fluoride-trifluoroethylene copolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.